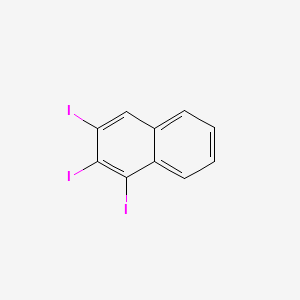
Naphthalene, triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, triiodo- is a derivative of naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the naphthalene ring. Common reagents for this process include iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene, triiodo- may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can remove iodine atoms, reverting the compound to simpler naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can replace iodine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, triiodo- has several applications in scientific research:
Mechanism of Action
The mechanism by which naphthalene, triiodo- exerts its effects involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. This property is particularly useful in biological systems where it can disrupt cellular processes by generating reactive oxygen species (ROS) or by interfering with enzyme functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, simpler in structure and less reactive.
Naphthalene, diiodo-: Contains two iodine atoms, making it less reactive compared to the triiodo derivative.
Naphthalene, tetraiodo-: Contains four iodine atoms, potentially more reactive but also more challenging to synthesize
Uniqueness
Naphthalene, triiodo- is unique due to its balance of reactivity and stability. The three iodine atoms provide significant chemical versatility, allowing it to participate in a wide range of reactions while maintaining a relatively stable aromatic core. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
22308-16-3 |
|---|---|
Molecular Formula |
C10H5I3 |
Molecular Weight |
505.86 g/mol |
IUPAC Name |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI Key |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


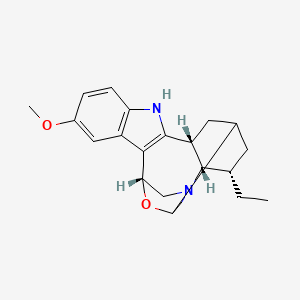
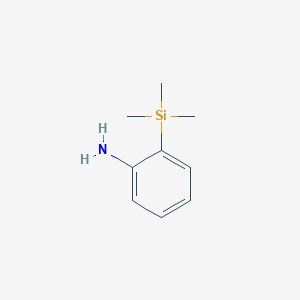


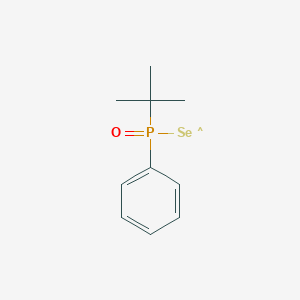
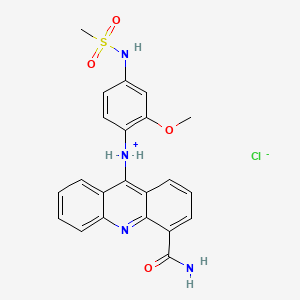
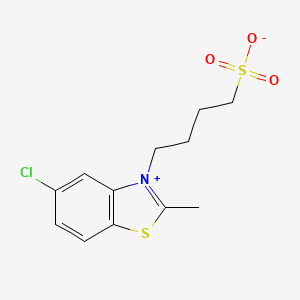
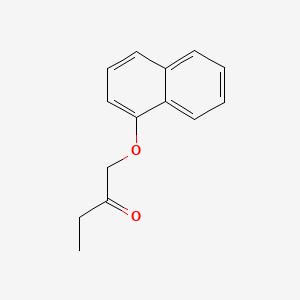
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

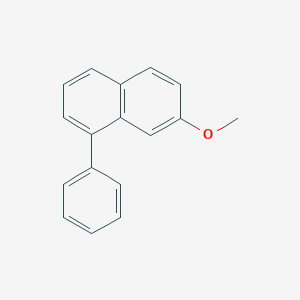
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

